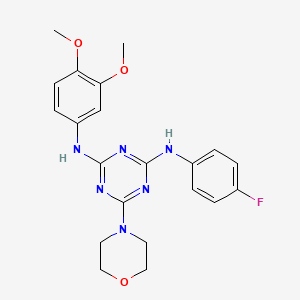![molecular formula C20H18ClNOS2 B2692959 (5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 882083-07-0](/img/structure/B2692959.png)
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H18ClNOS2 and its molecular weight is 387.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds
The compound is utilized in the synthesis of various sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These derivatives undergo base-induced chemiluminescence, offering potential applications in bioimaging and analytical chemistry due to their light-emitting properties. The stability of these dioxetanes allows for room temperature handling, suggesting their ease of use in practical applications (Watanabe et al., 2010).
Development of Polyfunctional Thiazolo[3,2-c]pyrimidines
The compound's structure facilitates the synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, indicating its significance in creating novel heterocyclic compounds with potential pharmacological activities. The cyclocondensation of acyl or alkoxycarbonyl α-functionalized derivatives with isocyanates underlines a convenient synthetic route, promising for medicinal chemistry research (Litvinchuk et al., 2021).
Dual Inhibition of 5-Lipoxygenase and Cyclooxygenase
Compounds derived from this chemical scaffold exhibit dual inhibitory activity against 5-lipoxygenase and cyclooxygenase enzymes, making them candidates for anti-inflammatory drug development. This dual inhibition mechanism is crucial for creating more effective and potentially safer anti-inflammatory agents (Unangst et al., 1994).
Antimicrobial and Anticancer Applications
Derivatives of the compound have shown significant antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents. Moreover, certain derivatives possess anticancer properties, especially against human breast cancer, indicating the compound's relevance in oncological research and therapy development (Shpakovsky et al., 2012).
Material Science Applications
In material science, derivatives of this compound are explored for their potential in creating high refractive index polyimides with small birefringence. Such materials are desirable for optical applications, including lenses and display technologies, showcasing the compound's versatility beyond biomedical applications (Tapaswi et al., 2015).
properties
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNOS2/c1-20(2,3)14-6-4-13(5-7-14)12-17-18(23)22(19(24)25-17)16-10-8-15(21)9-11-16/h4-12H,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRTMGRNASTTK-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)


![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)


![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)



![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)